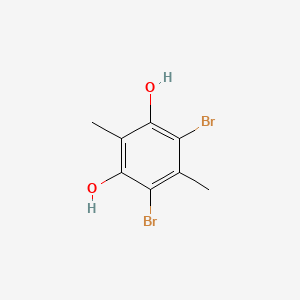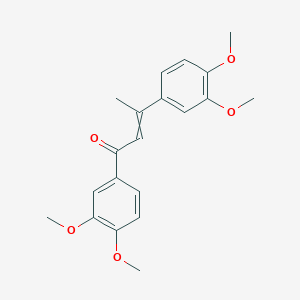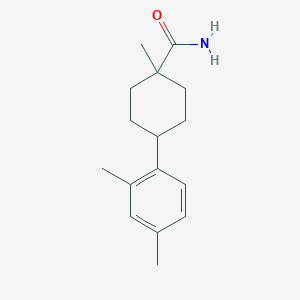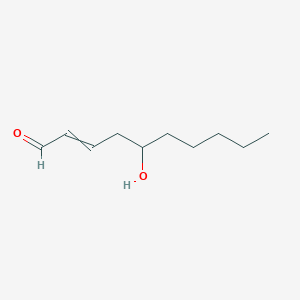![molecular formula C12H34HgSi4 B14590959 Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1) CAS No. 61576-79-2](/img/structure/B14590959.png)
Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) is a chemical compound that features a unique combination of silicon and mercury atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) typically involves the reaction of trimethylsilyl chloride with a mercury-containing precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of specialized equipment and reactors is essential to handle the potentially hazardous nature of mercury compounds safely.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert it to lower oxidation state mercury compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving silicon and mercury chemistry.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as mercury-based drugs, may involve this compound.
Industry: It can be used in the development of new materials and catalysts that incorporate silicon and mercury.
Mécanisme D'action
The mechanism by which Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) exerts its effects involves interactions with various molecular targets. The silicon and mercury atoms can form bonds with other atoms and molecules, influencing chemical reactivity and stability. The pathways involved in these interactions depend on the specific context of the reaction or application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A precursor used in the synthesis of Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1).
Mercury(II) chloride: Another mercury-containing compound with different reactivity and applications.
Tetramethylsilane: A silicon-containing compound used in NMR spectroscopy.
Uniqueness
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) is unique due to its combination of silicon and mercury atoms, which imparts distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research.
Propriétés
Numéro CAS |
61576-79-2 |
|---|---|
Formule moléculaire |
C12H34HgSi4 |
Poids moléculaire |
491.33 g/mol |
InChI |
InChI=1S/2C6H17Si2.Hg/c2*1-7(2)6-8(3,4)5;/h2*6H2,1-5H3; |
Clé InChI |
JELWBRYXGHRNCS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C[Si](C)(C)C.C[Si](C)C[Si](C)(C)C.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
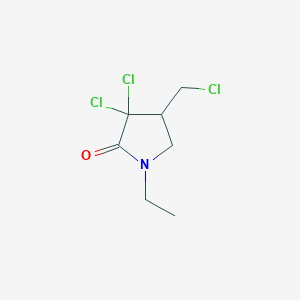
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
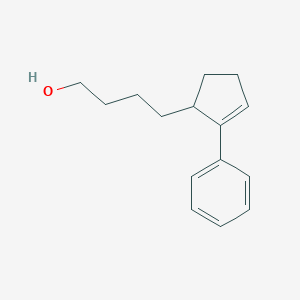
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
